

boc-Glutaminol CAS number and molecular weight

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *boc-Glutaminol*

Cat. No.: *B558308*

[Get Quote](#)

In-Depth Technical Guide to Boc-Glutaminol

For Researchers, Scientists, and Drug Development Professionals

Introduction

Boc-Glutaminol, with the CAS number 133565-42-1, is a pivotal building block in modern synthetic organic chemistry, particularly in the realm of peptide synthesis and drug discovery.^[1] As a derivative of the amino acid L-glutamine, where the alpha-amino group is protected by a tert-butyloxycarbonyl (Boc) group and the side-chain carboxylic acid is reduced to an alcohol, **Boc-Glutaminol** offers unique structural features for the construction of complex peptides and peptidomimetics.^[1] This guide provides a comprehensive overview of its chemical properties, synthesis, and applications, with a focus on its role in the development of bioactive molecules.

Physicochemical and Spectroscopic Data

A thorough understanding of the physicochemical properties of **Boc-Glutaminol** is essential for its effective application in synthesis and analysis. The following table summarizes key quantitative data for this compound.

Property	Value	Reference
CAS Number	133565-42-1	[1]
Molecular Formula	C ₁₀ H ₂₀ N ₂ O ₄	[1]
Molecular Weight	232.3 g/mol	[1]
Appearance	White to off-white powder	[1]
Melting Point	117 - 123 °C	[1]
Optical Rotation	[α] ²⁰ /D = -8 ± 2° (c=2 in MeOH)	[1]
Purity	≥ 95% (HPLC)	[1]
Storage Conditions	0 - 8°C	[1]

Spectroscopic data is crucial for the identification and characterization of **Boc-Glutaminol**. While specific spectra for **Boc-Glutaminol** are not readily available in the public domain, characteristic spectroscopic features can be inferred from its structure and comparison with related compounds like Boc-L-glutamine.[\[2\]](#)[\[3\]](#)

Spectroscopy	Expected Characteristic Peaks
¹ H NMR	Signals corresponding to the tert-butyl protons of the Boc group (around 1.4 ppm), methylene and methine protons of the glutaminol backbone, and protons of the amide and hydroxyl groups.
¹³ C NMR	Resonances for the carbonyl and quaternary carbons of the Boc group, as well as the carbons of the glutaminol backbone.
IR	Absorption bands for the N-H stretching of the carbamate and amide, C=O stretching of the carbamate and amide, and O-H stretching of the alcohol. [4] [5] [6]

Synthesis of Boc-Glutaminol

The synthesis of **Boc-Glutaminol** typically involves a two-step process starting from L-glutamine: N-terminal protection followed by reduction of the side-chain carboxylic acid.

Experimental Protocol:

Step 1: N-terminal Protection of L-Glutamine (Synthesis of Boc-L-glutamine)

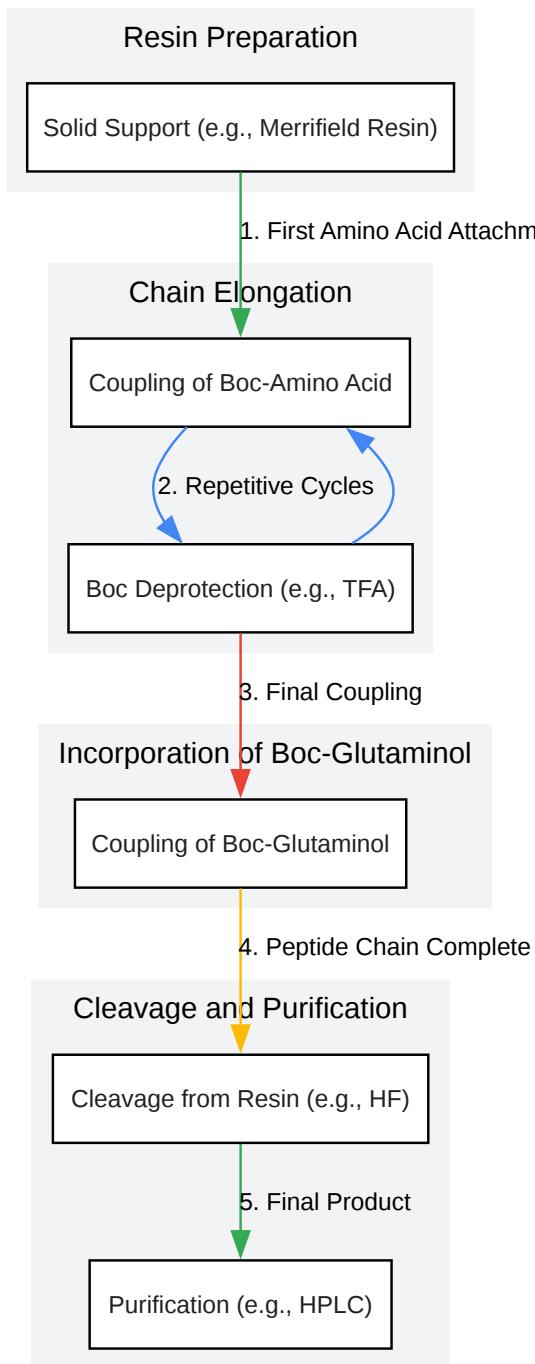
This procedure is a general method for the Boc protection of amino acids.

- **Dissolution:** Dissolve L-glutamine in a suitable solvent system, such as a mixture of dioxane and water or acetone and water.[\[7\]](#)
- **Basification:** Add a base, such as sodium hydroxide or triethylamine, to the solution to deprotonate the amino group.[\[7\]](#)
- **Addition of Boc Anhydride:** Slowly add di-tert-butyl dicarbonate ((Boc)₂O) to the reaction mixture at a controlled temperature (e.g., 0-25 °C).
- **Reaction:** Stir the mixture for several hours to allow the reaction to go to completion.
- **Work-up:** After the reaction is complete, remove the organic solvent under reduced pressure. Acidify the aqueous layer to a pH of 2-3 with a suitable acid (e.g., dilute HCl) to precipitate the Boc-L-glutamine.
- **Purification:** Extract the product with an organic solvent like ethyl acetate. Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent to obtain the crude product. The product can be further purified by crystallization.[\[7\]](#)

Step 2: Reduction of Boc-L-glutamine to Boc-L-glutaminol

This step involves the selective reduction of the carboxylic acid to an alcohol.

- **Dissolution:** Dissolve Boc-L-glutamine in an anhydrous aprotic solvent such as tetrahydrofuran (THF).


- Formation of Mixed Anhydride: Cool the solution to a low temperature (e.g., -15 °C) and add a chloroformate, such as ethyl chloroformate, and a tertiary amine, like N-methylmorpholine, to form a mixed anhydride.
- Reduction: While maintaining the low temperature, add a solution of a reducing agent, such as sodium borohydride in water, dropwise to the reaction mixture.
- Quenching and Work-up: After the reduction is complete, quench the reaction by adding a suitable reagent. Adjust the pH and extract the product with an organic solvent.
- Purification: Wash the organic layer, dry it over a drying agent, and remove the solvent to yield Boc-L-glutaminol. Further purification can be achieved by chromatography or recrystallization.

Applications in Bioactive Peptide Synthesis

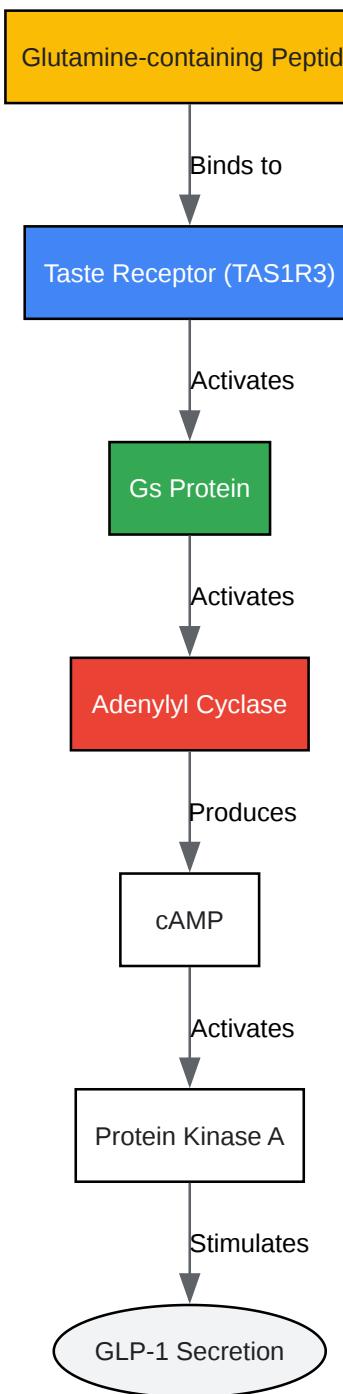
Boc-Glutaminol is a valuable building block in the synthesis of modified peptides where the C-terminal carboxyl group of a glutamine residue is replaced by a hydroxymethyl group. This modification can impact the peptide's conformation, stability, and biological activity.

Logical Workflow for Peptide Synthesis using Boc-Glutaminol:

Boc-Solid Phase Peptide Synthesis (SPPS) Workflow

[Click to download full resolution via product page](#)

Caption: Boc-SPPS workflow for peptide synthesis.


Role in Drug Development and Signaling Pathways

While **Boc-Glutaminol** itself is not known to be biologically active, it serves as a crucial intermediate in the synthesis of peptides that can modulate various signaling pathways. Peptides containing glutamine or its derivatives are known to be involved in a range of biological processes.^[8]

For instance, glutamine-containing peptides can influence intestinal health by modulating inflammatory responses through pathways like the TLR4/MyD88/NF- κ B signaling cascade.^[9] Furthermore, glutamine and certain peptides can stimulate the secretion of glucagon-like peptide-1 (GLP-1), a key hormone in glucose homeostasis, by activating receptors in enteroendocrine L-cells.

Example Signaling Pathway: Glutamine-induced GLP-1 Secretion

Glutamine-Induced GLP-1 Secretion Pathway

[Click to download full resolution via product page](#)

Caption: Simplified glutamine-induced GLP-1 secretion pathway.

The modification of a peptide with a glutaminol residue, synthesized using **Boc-Glutaminol**, can alter its interaction with such receptors and downstream signaling molecules, potentially leading to novel therapeutic agents with enhanced properties.

Conclusion

Boc-Glutaminol is a specialized chemical reagent with significant applications in the synthesis of modified peptides for research and drug development. Its unique structure allows for the introduction of a C-terminal alcohol functionality in place of a carboxylic acid on a glutamine residue, which can profoundly influence the biological properties of the resulting peptide. A comprehensive understanding of its properties, synthesis, and applications is therefore essential for scientists working at the interface of chemistry and biology.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. chemimpex.com [chemimpex.com]
- 2. N-(tert-Butoxycarbonyl)-L-glutamine(13726-85-7) 1H NMR [m.chemicalbook.com]
- 3. BOC-L-GLUTAMINOL(133565-42-1) 1H NMR spectrum [chemicalbook.com]
- 4. uanlch.vscht.cz [uanlch.vscht.cz]
- 5. researchgate.net [researchgate.net]
- 6. IR Absorption Table [webspectra.chem.ucla.edu]
- 7. CN102993271A - Preparation method of glycyl-L-glutamine - Google Patents [patents.google.com]
- 8. Glutamine-derived peptides: Current progress and future directions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Glutamine Peptides: Preparation, Analysis, Applications, and Their Role in Intestinal Barrier Protection - PMC [pmc.ncbi.nlm.nih.gov]

- To cite this document: BenchChem. [boc-Glutaminol CAS number and molecular weight]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b558308#boc-glutaminol-cas-number-and-molecular-weight\]](https://www.benchchem.com/product/b558308#boc-glutaminol-cas-number-and-molecular-weight)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com